The Tale of Two Borons: A Comparative Guide to 2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole for Drug Discovery
The Tale of Two Borons: A Comparative Guide to 2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, boron-containing compounds have transitioned from niche reagents to sophisticated pharmacophores, culminating in FDA-approved drugs. At the heart of this evolution are two related yet distinct chemical entities: arylboronic acids and their cyclic counterparts, benzoxaboroles. This guide provides a deep comparative analysis of a representative pair—2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole. We dissect their fundamental structural differences, explore how these differences translate to distinct physicochemical properties and reactivity profiles, and detail their divergent applications in drug discovery. By synthesizing field-proven insights with established scientific principles, this document serves as a strategic resource for researchers aiming to leverage the unique "boron advantage" in their therapeutic programs.
Chapter 1: A Structural and Physicochemical Deep Dive
The journey into the utility of these molecules begins with a fundamental understanding of their structure and inherent chemical properties. While both share a methoxy-substituted phenolic ring, the configuration of the boron-containing moiety dictates their behavior and potential.
The Archetype: 2-Hydroxy-5-methoxyphenylboronic acid
2-Hydroxy-5-methoxyphenylboronic acid (CAS: 259209-16-0) represents a classic arylboronic acid.[1][2] Its structure features a boronic acid group (-B(OH)2) attached to a phenyl ring. This arrangement renders the boron atom sp² hybridized, existing in a trigonal planar geometry with a vacant p-orbital. This vacancy is the source of its Lewis acidity, a key feature in its chemical reactivity, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3]
The Constrained Counterpart: 5-methoxybenzoxaborole
5-methoxybenzoxaborole is a bicyclic molecule where the boronic acid has undergone an intramolecular cyclization with the adjacent phenolic hydroxyl group. This creates a five-membered oxaborole ring fused to the benzene ring.[4] This structural constraint is not merely a conformational change; it fundamentally alters the properties of the boron atom and the molecule as a whole. First synthesized in 1957, benzoxaboroles have recently gained significant traction in drug design.[5]
Head-to-Head Comparison: A Tabulated Summary
To facilitate a direct comparison, the key physicochemical properties of the two compounds are summarized below.
| Property | 2-Hydroxy-5-methoxyphenylboronic acid | 5-methoxybenzoxaborole | Rationale for Difference |
| CAS Number | 259209-16-0[1][2] | 90312-84-8 (Parent) | Different molecular structures |
| Molecular Formula | C₇H₉BO₄ | C₈H₇BO₂ (Parent) | Cyclization involves loss of water |
| Molecular Weight | 167.96 g/mol | 149.95 g/mol (Parent) | Reflects the difference in formula |
| Boron State | Trigonal planar (sp²) | Equilibrium between sp² and sp³ | Intramolecular coordination |
| Lewis Acidity | Moderate | Generally higher than corresponding boronic acids[4] | Ring strain is relieved upon nucleophilic addition[4][6] |
| Stability | Prone to dehydration (trimerization)[7] | Generally more stable, less prone to trimerization | Cyclic structure protects the boron moiety |
| Primary Application | Synthetic intermediate (e.g., Suzuki coupling)[8] | Bioactive pharmacophore, enzyme inhibitor[9] | Enhanced stability and unique binding mechanism |
The Critical Difference: Boron Hybridization and Lewis Acidity
The most profound distinction between the two molecules lies in the behavior of the boron atom. In the boronic acid, the boron is a classic Lewis acid. In the benzoxaborole, the intramolecular B-O bond creates a strained five-membered ring.[4][6] This strain is relieved when a nucleophile (like water or an amino acid residue in an enzyme's active site) attacks the boron atom, causing it to shift from a trigonal planar sp² state to a more stable tetrahedral sp³ state.[4] This inherent strain increases the boron's Lewis acidity compared to its acyclic counterpart, making it more electrophilic and primed for interaction with biological targets.[4]
Caption: Core structural and electronic differences between the boronic acid (A) and the benzoxaborole (B).
Chapter 2: Synthesis, Stability, and Handling
Practical application in research and development demands a clear understanding of how these compounds are made, their relative stability, and best practices for their use.
Common Synthetic Pathways
-
2-Hydroxy-5-methoxyphenylboronic acid: Synthesis typically starts from a corresponding bromophenol, such as 2-bromo-4-methoxyphenol. The process often involves protecting the hydroxyl group, followed by metal-halogen exchange (e.g., using n-butyllithium) or Grignard reagent formation, reaction with a borate ester (like trimethyl borate), and subsequent acidic workup to hydrolyze the ester and remove the protecting group.[10]
-
5-methoxybenzoxaborole: A common route involves the borylation of an appropriate aniline precursor as a key early step.[11] Another approach starts with a 2-formylphenylboronic acid, which is then reduced to form the cyclic hemi-ester structure.[12] The relative ease of preparation for benzoxaboroles contributes to their appeal in medicinal chemistry.[9]
Stability Profiles: Why Cyclization Matters
A significant practical challenge with many arylboronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[7] This process complicates stoichiometry and can impact reactivity and reproducibility.
2-Hydroxy-5-methoxyphenylboronic acid is susceptible to this degradation, especially upon prolonged storage or exposure to non-anhydrous conditions.[13]
5-methoxybenzoxaborole , by contrast, exhibits markedly enhanced stability. The intramolecular cyclization effectively protects the boron atom, making it less prone to forming intermolecular boroxine structures. This improved chemical and metabolic stability is a key advantage for its use as a pharmacophore.[14] Studies have shown that benzoxaborole scaffolds can offer a significant improvement in oxidative stability compared to their phenylboronic acid counterparts.[15]
Laboratory Best Practices: Storage and Quality Control
-
Storage: Both compounds should be stored in tightly sealed containers in a dry, dark environment, away from moisture and heat.[13][16] For 2-Hydroxy-5-methoxyphenylboronic acid, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[13] Freezer storage is also advised for the boronic acid.
-
Quality Control (QC): The purity and integrity of these compounds should be routinely verified. Standard analytical techniques include:
-
NMR Spectroscopy: To confirm the chemical structure and identify impurities.
-
HPLC/UPLC-MS: To assess purity and quantify the compound. Methods for the high-throughput analysis of boronic acids using UPLC-MS have been developed.[17]
-
Melting Point: As a basic indicator of purity.
-
Chapter 3: Application in Medicinal Chemistry: From Reagent to Drug
While 2-hydroxy-5-methoxyphenylboronic acid is primarily a tool for synthesis, 5-methoxybenzoxaborole is a privileged scaffold that has given rise to multiple clinical candidates and approved drugs.[9]
Covalent Inhibition: The Benzoxaborole Mechanism of Action
The enhanced Lewis acidity and the ability of the boron atom to adopt a tetrahedral state are central to the biological mechanism of benzoxaboroles.[4] They act as reversible-covalent inhibitors, forming a stable adduct with nucleophilic groups in the active sites of target enzymes.[4][18]
A prominent example is the inhibition of aminoacyl-tRNA synthetases (AARSs), a class of enzymes essential for protein synthesis.[4][19] The benzoxaborole boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine ribose of tRNA, trapping it in the enzyme's editing site and halting protein synthesis.[6][19][20]
Caption: Mechanism of action for benzoxaborole inhibitors like tavaborole targeting LeuRS.
Case Study 1: Tavaborole (Kerydin) and Leucyl-tRNA Synthetase (LeuRS)
Tavaborole (formerly AN2690) is an FDA-approved topical antifungal drug for treating onychomycosis (nail fungus).[21][22] Its mechanism is the classic benzoxaborole strategy: it selectively inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for fungal protein synthesis.[4][21][23][24] By forming a stable adduct with tRNA in the LeuRS editing site, it effectively shuts down the enzyme, leading to fungal cell death.[19][21][22] The low molecular weight of tavaborole also aids in its penetration through the nail plate.[23][24]
Case Study 2: Crisaborole (Eucrisa) and Phosphodiesterase 4 (PDE4)
Crisaborole is another FDA-approved benzoxaborole-based drug, used as a topical treatment for mild to moderate atopic dermatitis.[25] Its target is not an AARS, but phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[26][27][28] Overactive PDE4 degrades cyclic adenosine monophosphate (cAMP), leading to the production of pro-inflammatory cytokines.[26][27] Crisaborole inhibits PDE4, causing intracellular cAMP levels to rise, which in turn reduces the production of these inflammatory cytokines and alleviates the symptoms of dermatitis.[26][27][28] This case highlights the versatility of the benzoxaborole scaffold in targeting different enzyme classes.[9]
The Role of 2-Hydroxy-5-methoxyphenylboronic acid: A Precursor, Not a Pharmacophore
In contrast to its cyclic cousin, 2-Hydroxy-5-methoxyphenylboronic acid does not feature as a primary pharmacophore in approved drugs. Its value lies in its role as a versatile building block in organic synthesis.[8] The boronic acid functional group is a key handle for constructing complex molecules, particularly biaryl structures, through reactions like the Suzuki coupling. These larger, more complex molecules may then go on to become drug candidates. Therefore, its contribution is critical but upstream in the drug discovery pipeline.
Chapter 4: Experimental Design & Protocols
The successful application of these compounds requires robust and validated experimental protocols. Below are representative, step-by-step methodologies for key workflows.
Protocol: In Vitro Enzyme Inhibition Assay (Generic)
This protocol outlines a general workflow for assessing the inhibitory potential of a boron-containing compound against a target enzyme.
Caption: A typical experimental workflow for determining the IC₅₀ of an enzyme inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of the target enzyme and its substrate in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[29]
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test compound stock to create a range of desired concentrations. Include a vehicle control (DMSO only).
-
-
Pre-incubation:
-
Add a fixed amount of the enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[29]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol: Cellular Activity Assessment (General Workflow)
This protocol is designed to determine if the compound's enzymatic activity translates to a functional effect in a cellular context.
-
Cell Culture:
-
Culture the relevant cell line (e.g., a fungal strain for an antifungal compound, or human immune cells for an anti-inflammatory compound) under standard conditions.
-
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Endpoint Measurement:
-
Assess the cellular response using an appropriate assay. This could be:
-
Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To measure cytotoxicity or anti-proliferative effects.
-
Cytokine Quantification (e.g., ELISA): To measure the reduction in pro-inflammatory cytokine secretion.
-
Target Engagement Assay: Using activity-based probes to confirm the inhibitor is binding to its intended target within the cell.[18][30]
-
-
-
Data Analysis:
-
Calculate the EC₅₀ value (the concentration of the compound that gives a half-maximal response) from the dose-response curve.
-
Conclusion: Strategic Selection for Drug Discovery
The choice between 2-Hydroxy-5-methoxyphenylboronic acid and 5-methoxybenzoxaborole is a choice between a tool and a therapeutic scaffold.
-
2-Hydroxy-5-methoxyphenylboronic acid is an indispensable synthetic intermediate . Its utility is defined by the C-B bond's ability to participate in powerful C-C bond-forming reactions, enabling the construction of complex molecular architectures. Researchers will select this compound when their goal is to synthesize novel, larger molecules where the methoxy-hydroxyphenyl motif is a desired fragment.
-
5-methoxybenzoxaborole is a privileged pharmacophore . Its value lies in the unique properties of the cyclic boronic acid ester: enhanced stability, increased Lewis acidity, and a proven mechanism for reversible-covalent enzyme inhibition.[4][9] Drug discovery professionals should select the benzoxaborole scaffold when designing inhibitors for enzymes susceptible to nucleophilic attack by the boron atom, particularly those in the AARS and serine hydrolase families. The clinical success of tavaborole and crisaborole validates this strategy and underscores the benzoxaborole's position as a powerful tool in the modern medicinal chemist's armamentarium.[5][9]
By understanding the fundamental differences between these two boron-containing molecules, research teams can make more informed strategic decisions, accelerating the journey from initial concept to innovative therapeutic.
References
- Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. J Drugs Dermatol. 2016;15(4):390-396. (Source available through the publisher's site)
-
Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]
-
Gupta AK, Daigle D. Spotlight on tavaborole for the treatment of onychomycosis. Drug Des Devel Ther. 2015;9:6195-6202. [Link]
-
Tavaborole. In: Wikipedia. ; 2023. [Link]
- Gupta AK, Foley KA. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Lett. 2015;20(1):1-4. (Source available through the publisher's site)
-
Tavaborole. National Center for Biotechnology Information. PubChem Compound Database. [Link]
- D'Ippolito D, Mastorino L, Siliquini N, et al. Crisaborole in Dermatology. Dermatol Ther (Heidelb). 2022;12(1):1-12. (Source available through the publisher's site)
-
What is the mechanism of Crisaborole? Patsnap Synapse. [Link]
-
Rizzo G, Chiricozzi A, De Simone C, et al. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies. Cureus. 2024;16(3):e55416. [Link]
-
Crisaborole. DermNet NZ. [Link]
-
Onychomycosis Treatment: Information About Tavaborole. Borates Today. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. [Link]
-
Palencia A, Liu Y, Gsponer J, et al. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chem Biol. 2016;11(1):127-136. [Link]
- Boric Acid Product Information. Sigma-Aldrich. (Source available through the manufacturer's site)
-
Field MC, Horn D. Pass the boron: benzoxaboroles as antiparasite drugs. Trends Parasitol. 2022;38(1):3-7. [Link]
-
McClure KF, Johnson BL, Johnson TO, et al. Design of N-Benzoxaborole Benzofuran GSK8175-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. J Med Chem. 2019;62(5):2347-2357. [Link]
-
McClure KF, Johnson BL, Johnson TO, et al. Design of N-Benzoxaborole Benzofuran GSK8175-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. J Med Chem. 2019;62(5):2347-2357. [Link]
-
General mechanism of benzoxaborole analogues that exert its unique chemical property to combine with AMP. ResearchGate. [Link]
-
Basile L, De Luca L, Angeli A, et al. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opin Ther Pat. 2018;28(7):545-556. [Link]
-
Zhang Z, Yang T, Yi G, et al. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. 2023;28(14):5531. [Link]
-
Preshlock S, Tofan D, Morken JP. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. 2013;24(17):2216-2220. [Link]
-
Reddy YR, Kumar KV, Kumar V, et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal Methods. 2014;6(16):6384-6391. [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
- Welch CJ, Nuhant P, Regalado EL, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org Process Res Dev. 2017;21(8):1012-1027. (Source available through the publisher's site)
- Minkkilä A, Saario SM, Käsnänen H, et al. Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. J Med Chem. 2008;51(23):7497-7507. (Source available through the publisher's site)
-
Sales G, Alley MRK. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. 2021;26(18):5640. [Link]
-
Sanchez-Limon YI, Aloisio K, Crowe S, et al. Facile synthesis of borofragments and their evaluation in activity-based protein profiling. Chem Sci. 2017;8(12):8033-8038. [Link]
-
Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. [Link]
-
Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. [Link]
-
Synthesis, Structure and Properties of a Novel "Frustrated" Benzoxaborole and the Role of Boron in Bioconjugation. ERA. [Link]
- (2-Hydroxy-5-methoxyphenyl)boronic acid. Beijing Xinheng Research Technology Co., Ltd. (Source available through the supplier's site)
- (2-hydroxy-5-methoxyphenyl)boronic acid. Sha Liyi Pharmaceutical. (Source available through the supplier's site)
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]
-
Aloisio K, Sanchez-Limon YI, Martin BR. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nat Commun. 2017;8(1):1724. [Link]
-
Ishchenko A, Kolb P. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Int J Mol Sci. 2021;22(7):3725. [Link]
-
Bull SD, Davidson MG, van den Elsen JMH, et al. Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen. 2018;7(2):162-165. [Link]
-
2-Methoxyphenylboronic acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]
- Preparation method of hydroxyphenylboronic acid.
- Krawiecka M, Kuran B, Kossakowski J, et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Pol Pharm. 2008;65(5):563-570. (Source available through the publisher's site)
Sources
- 1. (2-Hydroxy-5-methoxyphenyl)boronic acid - CAS:259209-16-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fieldlab.org [fieldlab.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. cubework.com [cubework.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. laballey.com [laballey.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. skintherapyletter.com [skintherapyletter.com]
- 20. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tavaborole - Wikipedia [en.wikipedia.org]
- 22. Onychomycosis Treatment: Information About Tavaborole [borates.today]
- 23. dovepress.com [dovepress.com]
- 24. TAVABOROLE [drugs.ncats.io]
- 25. dermnetnz.org [dermnetnz.org]
- 26. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 27. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 28. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 30. Facile synthesis of borofragments and their evaluation in activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
